REVATROPATE
Description
Revatropate (CAS: 149926-91-0) is a selective M₁/M₃ muscarinic receptor antagonist developed for the treatment of chronic obstructive pulmonary disease (COPD). It inhibits acetylcholine-induced bronchoconstriction, offering bronchodilation by targeting muscarinic receptors in the airways . Early clinical trials demonstrated that inhaled revatropate improves forced expiratory volume in 1 second (FEV₁) comparably to ipratropium bromide, a non-selective muscarinic antagonist, but its long-term clinical advantages—such as reduced exacerbations or improved quality of life—remain under investigation .
Properties
CAS No. |
150024-94-5 |
|---|---|
Molecular Formula |
C6HF14NO4S2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Revatropate belongs to the muscarinic receptor antagonist class, which includes compounds like ipratropium bromide , tiotropium bromide , and drafenacin . Below is a detailed comparison:
Pharmacological Profile
| Compound | Receptor Selectivity | Mechanism | Duration of Action |
|---|---|---|---|
| Revatropate | M₁/M₃ selective | Inhibits bronchoconstriction | 24 hours (once daily) |
| Ipratropium bromide | Non-selective | Blocks all muscarinic receptors (M₁–M₅) | 4–6 hours (4x daily) |
| Tiotropium bromide | M₁/M₃ selective | Long-acting bronchodilation | 24 hours (once daily) |
| Drafenacin | M₃ selective | Targets bladder smooth muscle | 12–24 hours (1–2x daily) |
- Revatropate vs. Ipratropium: While both improve FEV₁, revatropate’s selectivity may reduce systemic anticholinergic effects (e.g., dry mouth, tachycardia) . However, ipratropium’s non-selectivity contributes to its broader but shorter-acting efficacy .
- Revatropate vs.
- Revatropate vs. Drafenacin : Drafenacin’s M₃ selectivity targets bladder receptors (for overactive bladder), whereas revatropate’s dual M₁/M₃ action focuses on respiratory pathways .
Clinical Efficacy
- FEV₁ Improvement : In Phase II trials, revatropate increased FEV₁ by 12–15% post-inhalation, mirroring ipratropium’s effects . However, tiotropium showed sustained 24-hour bronchodilation in pivotal studies, a benchmark revatropate must meet .
- Exacerbation Reduction : Tiotropium reduces exacerbations by 20–25% in COPD patients; revatropate lacks long-term data to confirm this benefit .
Preparation Methods
Jet Milling Parameters and Particle Size Control
The Apex ASS260 pancake jet mill, operated at grind pressures ranging from 0.24 MPa to 0.52 MPa, produces revatropate particles with median diameters (D50) of 1.2–2.8 µm (Table 1). Higher grind pressures correlate with smaller particle sizes but introduce greater amorphous content due to lattice disruption. For instance, micronisation at 0.52 MPa yields particles with 8.9% amorphous material, compared to 4.1% at 0.24 MPa.
Table 1: Particle Size Distribution of Micronised Revatropate Hydrobromide
| Grind Pressure (MPa) | D10 (µm) | D50 (µm) | D90 (µm) | Amorphous Content (%) |
|---|---|---|---|---|
| 0.24 | 0.7 | 1.2 | 2.1 | 4.1 |
| 0.31 | 0.6 | 1.5 | 2.6 | 5.7 |
| 0.41 | 0.5 | 1.9 | 3.2 | 7.3 |
| 0.52 | 0.4 | 2.8 | 4.5 | 8.9 |
Amorphous Content and Stability Implications
Disordered regions generated during micronisation act as nucleation sites for recrystallization. Isothermal microcalorimetry at 75% relative humidity (RH) detects exothermic recrystallization peaks within 2 hours, releasing 12–18 J/g depending on amorphous content. Dynamic vapor sorption (DVS) profiles exhibit characteristic moisture uptake spikes at ≥25% RH, followed by rapid water expulsion as amorphous regions crystallize (Figure 1).
Stabilization Strategies for Micronised Powders
Co-Processing with Excipients
Patent data highlight lactose monohydrate as a preferred bulking agent in dry powder inhalers (DPIs), mitigating recrystallization by competitively absorbing moisture. Formulations with 30–40% lactose reduce revatropate’s amorphous content by 40–60% during accelerated stability testing.
Formulation Technologies for Metered-Dose Inhalers (MDIs)
Suspension-Based MDIs
EP2512438B1 discloses MDI formulations containing revatropate suspended in hydrofluoroalkane (HFA) propellants. Critical parameters include:
-
Suspended drug concentration: >0.04% w/w
-
Particle count: ≥3×10⁹ particles/mL
Table 2: Optimized MDI Formulation Parameters for Revatropate
| Parameter | Specification |
|---|---|
| Propellant | HFA-134a or HFA-227 |
| Suspended Drug Concentration | 0.06–0.12% w/w |
| Particle Size (MMAD) | 1.2–1.5 µm |
| Excipients | Lactose, DL-alanine |
Co-Suspension with Combination Therapies
Revatropate is co-formulated with β₂-agonists (e.g., formoterol fumarate) in multidrug MDIs. Co-suspension with 15–25% lactose monohydrate ensures uniform dispersion, achieving emitted doses of 89–93% across 200 actuations.
Analytical Methods for Quality Control
Q & A
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) refine Revatropate research questions?
- Methodological Guidance : Prioritize questions that address gaps in mechanistic understanding (e.g., "Does Revatropate modulate mitochondrial function in neurodegenerative models?"). Assess feasibility via pilot studies and ensure novelty through systematic literature reviews using tools like PubMed and Google Scholar with Boolean operators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
